molecular formula C11H14ClNOS B2962721 N-(3-chloro-2-propan-2-ylsulfanylphenyl)acetamide CAS No. 883023-29-8

N-(3-chloro-2-propan-2-ylsulfanylphenyl)acetamide

Cat. No. B2962721
CAS RN: 883023-29-8
M. Wt: 243.75
InChI Key: IOMNBRQCRNQRSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves reactions between acyl chlorides and amines . This process occurs in two main stages: an addition stage, where the amine molecule attaches to the carbon in the acyl chloride, and an elimination stage . Protodeboronation of alkyl boronic esters has also been reported as a method for synthesizing related compounds .


Molecular Structure Analysis

The molecular structure of “N-(3-chloro-2-propan-2-ylsulfanylphenyl)acetamide” can be analyzed using various techniques such as ¹H NMR Spectroscopy . This technique is useful because the area under a signal is proportional to the number of protons to which the signal corresponds .


Chemical Reactions Analysis

The chemical reactions involving “N-(3-chloro-2-propan-2-ylsulfanylphenyl)acetamide” could be similar to those of other acetamides. For instance, the reaction between acyl chlorides and amines involves nucleophilic addition and elimination . Electrochemically driven C–N bond formation from CO2 and ammonia at the triple-phase boundary has also been reported .

Safety and Hazards

The safety data sheet for a similar compound, acetanilide, indicates that it is harmful if swallowed . It is recommended to wash off immediately with plenty of water for at least 15 minutes if skin contact occurs . If inhaled, one should remove to fresh air . If ingested, clean mouth with water and drink afterwards plenty of water .

Future Directions

The future directions for “N-(3-chloro-2-propan-2-ylsulfanylphenyl)acetamide” could involve further investigations into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that could potentially enhance life quality .

properties

IUPAC Name

N-(3-chloro-2-propan-2-ylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNOS/c1-7(2)15-11-9(12)5-4-6-10(11)13-8(3)14/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMNBRQCRNQRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=CC=C1Cl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-propan-2-ylsulfanylphenyl)acetamide

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